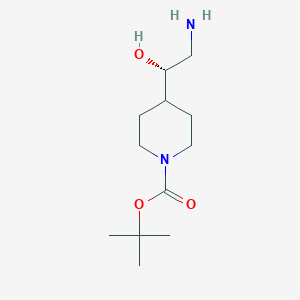![molecular formula C8H8N2O2 B12954728 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction times and costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction results in the formation of an alcohol .
Wissenschaftliche Forschungsanwendungen
5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit fibroblast growth factor receptors, leading to the suppression of tumor cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, known for its kinase inhibitory properties.
Uniqueness
5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
5-oxo-1,4,6,7-tetrahydropyrrolo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-4-5-2-9-7-3-10-8(12)1-6(5)7/h2,4,9H,1,3H2,(H,10,12) |
InChI-Schlüssel |
LGCFSPHGYSXJAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CNC1=O)NC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















